molecular formula C10H9Cl4NO2S B155124 cis-Captafol CAS No. 2939-80-2

cis-Captafol

Cat. No.: B155124
CAS No.: 2939-80-2
M. Wt: 349.1 g/mol
InChI Key: JHRWWRDRBPCWTF-OLQVQODUSA-N
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Preparation Methods

The synthesis of cis-Captafol involves the reaction of tetrahydrophthalimide with 1,1,2,2-tetrachloroethylsulfenyl chloride in the presence of aqueous sodium hydroxide . This reaction yields this compound as the primary product. Industrial production methods typically follow similar synthetic routes, ensuring high purity and yield of the compound.

Chemical Reactions Analysis

cis-Captafol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions of this compound can yield reduced forms of the compound.

    Substitution: Substitution reactions involving this compound often result in the replacement of specific functional groups with others, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

cis-Captafol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-Captafol involves its interaction with fungal cells, leading to the disruption of essential cellular processes. It targets specific enzymes and proteins within the fungal cells, inhibiting their function and ultimately causing cell death. The molecular pathways involved include the inhibition of respiratory enzymes and the disruption of cell membrane integrity .

Comparison with Similar Compounds

cis-Captafol is similar to other fungicides such as:

    Captan: Another broad-spectrum fungicide with a similar structure but different stereochemistry.

    Folpet: A fungicide with a similar mode of action but different chemical structure.

    Dicofol: A pesticide with similar applications but different chemical properties.

What sets this compound apart is its specific stereochemistry, which can influence its effectiveness and interaction with fungal pathogens. Its unique structure allows for specific interactions with target enzymes, making it a valuable compound in agricultural and scientific research .

Properties

IUPAC Name

(3aS,7aR)-2-(1,1,2,2-tetrachloroethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl4NO2S/c11-9(12)10(13,14)18-15-7(16)5-3-1-2-4-6(5)8(15)17/h1-2,5-6,9H,3-4H2/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRWWRDRBPCWTF-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)SC(C(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]2[C@@H]1C(=O)N(C2=O)SC(C(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl4NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7034418
Record name cis-Captafol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7034418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2939-80-2, 2425-06-1
Record name cis-N-(1,1,2,2-Tetrachloroethylthio)-4-cyclohexene-1,2-dicarboximide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2939-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Captafol [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Captafol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002939802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Captafol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7034418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAPTAFOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D88BWD4H64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Cyclohexene-1,2-dicarboximide, N-((1,1,2,2-tetrachloroethyl)thio)-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/GW4AC4A0.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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